molecular formula C17H16N2O3S B2936887 N-(3-hydroxy-3-(thiophen-3-yl)propyl)-5-phenylisoxazole-3-carboxamide CAS No. 2034256-99-8

N-(3-hydroxy-3-(thiophen-3-yl)propyl)-5-phenylisoxazole-3-carboxamide

Cat. No. B2936887
CAS RN: 2034256-99-8
M. Wt: 328.39
InChI Key: REXPPEYIXZHEJB-UHFFFAOYSA-N
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Description

“N-(3-hydroxy-3-(thiophen-3-yl)propyl)cinnamamide” is a chemical compound that contains a total of 38 bonds; 21 non-H bonds, 13 multiple bonds, 6 rotatable bonds, 2 double bonds, 11 aromatic bonds, 1 five-membered ring, 1 six-membered ring, 1 secondary amide (aliphatic), 1 hydroxyl group, 1 secondary alcohol, and 1 Thiophene .


Molecular Structure Analysis

The molecular structure of this compound includes a thiophene ring, a secondary amide group, a hydroxyl group, and a secondary alcohol . The structure data file for this compound is available for download and can be imported to most chemistry software for further analysis .

Scientific Research Applications

Antimicrobial and Antifungal Activities

Research into N-substituted isoxazole and thiophene derivatives has demonstrated significant antimicrobial and antifungal properties. For instance, a study on the synthesis of thiophenyl pyrazoles and isoxazoles adopting 1,3-dipolar cycloaddition methodology revealed potential antibacterial activity against Bacillus subtilis and antifungal activity against Aspergillus niger (Sowmya et al., 2018). Another example is the synthesis and antimicrobial evaluation of various N-alkoxyphenylhydroxynaphthalenecarboxamides, which showed comparable or higher activity against Mycobacterium tuberculosis and other mycobacterial strains than the standard rifampicin (Goněc et al., 2016).

Antidepressant Activity

The synthesis and preclinical evaluation of 5-substituted phenyl-3-(thiophen-2-yl)-4, 5-dihydro-1H-pyrazole-1-carbothioamides highlighted the potential antidepressant activities of these compounds. One specific compound in this series showed significant reduction in immobility time in both force swimming and tail suspension tests, indicating its potential as an antidepressant medication (Mathew et al., 2014).

Catalytic Applications

A study on bimetallic composite catalysts for the synthesis of arylated furans and thiophenes in aqueous media used an isoxazole derivative as a ligand, demonstrating its utility in facilitating the Suzuki reaction, which is a key method for forming carbon-carbon bonds in organic synthesis (Bumagin et al., 2019).

properties

IUPAC Name

N-(3-hydroxy-3-thiophen-3-ylpropyl)-5-phenyl-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O3S/c20-15(13-7-9-23-11-13)6-8-18-17(21)14-10-16(22-19-14)12-4-2-1-3-5-12/h1-5,7,9-11,15,20H,6,8H2,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REXPPEYIXZHEJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=NO2)C(=O)NCCC(C3=CSC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-hydroxy-3-(thiophen-3-yl)propyl)-5-phenylisoxazole-3-carboxamide

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